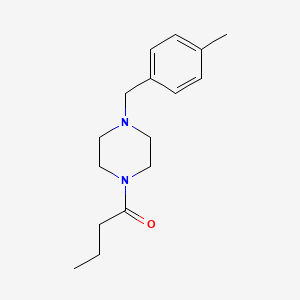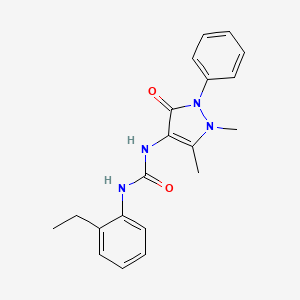![molecular formula C18H23N5 B4751908 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as AG-120, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are commonly found in various types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. AG-120 has shown promising results in preclinical and clinical studies as a potential treatment for IDH1-mutant cancers.
Wirkmechanismus
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine works by inhibiting the activity of mutant IDH1 enzymes, which produce an oncometabolite called 2-hydroxyglutarate (2-HG). The accumulation of 2-HG in cells can lead to DNA hypermethylation and other cellular changes that promote cancer development. By inhibiting mutant IDH1 enzymes, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine reduces the levels of 2-HG and restores normal cellular function.
Biochemical and Physiological Effects:
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to reduce the levels of 2-HG in IDH1-mutant cancer cells, which can lead to changes in cellular metabolism, gene expression, and cellular differentiation. 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has also been shown to induce apoptosis (programmed cell death) in IDH1-mutant cancer cells and inhibit tumor growth in animal models. In clinical trials, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been well-tolerated, with the most common adverse events being mild to moderate in severity.
Vorteile Und Einschränkungen Für Laborexperimente
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several advantages as a research tool for studying IDH1-mutant cancers. It is a specific inhibitor of mutant IDH1 enzymes, which allows for the selective targeting of cancer cells with IDH1 mutations. 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has also been shown to be effective in preclinical and clinical studies, providing a strong rationale for its use in research. However, there are also limitations to using 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in lab experiments. It may not be effective in cancers without IDH1 mutations, and its efficacy may vary depending on the specific mutation present in the cancer cells. Additionally, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its potential use in the treatment of IDH1-mutant cancers. One area of focus is the development of combination therapies that target multiple pathways involved in cancer development. Another direction is the investigation of 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in other types of cancer with IDH1 mutations, such as cholangiocarcinoma. Additionally, further studies are needed to understand the long-term effects of 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine treatment and to identify potential biomarkers that can predict treatment response. Overall, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promising results as a potential treatment for IDH1-mutant cancers, and further research is needed to fully realize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of IDH1-mutant cancers. In preclinical studies, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to inhibit the growth of IDH1-mutant cancer cells and induce cell differentiation. In clinical trials, 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has demonstrated promising results in patients with IDH1-mutant AML and glioma, with some patients achieving complete remission or stable disease.
Eigenschaften
IUPAC Name |
5,6-dimethyl-7-(2-methylpropyl)-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-12(2)10-23-14(4)13(3)16-17(21-11-22-18(16)23)20-9-15-5-7-19-8-6-15/h5-8,11-12H,9-10H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAHXLBGGMNVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=NC=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-7-(2-methylpropyl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)

![1-(4-tert-butylbenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4751864.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751867.png)
![1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751879.png)

![N-(4-nitrophenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4751896.png)
![N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4751901.png)


![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4751915.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)